molecular formula C6H6INO B078208 5-Iodo-2-Methoxypyridine CAS No. 13472-61-2

5-Iodo-2-Methoxypyridine

Cat. No. B078208
CAS RN: 13472-61-2
M. Wt: 235.02 g/mol
InChI Key: NTXRNCUPGYOZCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

5-Iodo-2-Methoxypyridine synthesis involves various chemical processes, including halogenation and methoxylation of pyridine derivatives. The synthesis of similar compounds, such as methyl 5-iodopyridine-2-carboximidate, has been explored to introduce heavy atoms into proteins, showcasing the synthetic versatility of iodopyridine derivatives for biochemical applications (Riley & Perham, 1973). Moreover, efficient synthetic routes have been developed for functionally substituted methoxypyridines, demonstrating the compound's importance as a building block in organic synthesis (Sośnicki, 2009).

Molecular Structure Analysis

The molecular structure of 5-Iodo-2-Methoxypyridine and its derivatives has been a subject of study to understand their chemical behavior and reactivity. X-ray diffraction methods have been employed to determine the crystal and molecular structure of similar iodopyridine compounds, revealing interesting features that may contribute to their biological and chemical activity (Camerman & Trotter, 1964).

Chemical Reactions and Properties

Iodopyridines, including 5-Iodo-2-Methoxypyridine, undergo various chemical reactions, such as nucleophilic substitution, contributing to their wide applicability in synthetic chemistry. The reactivity of iodopyridines with different reagents has been explored for the synthesis of antiviral and cytotoxic compounds, illustrating their potential in medicinal chemistry (Kumar et al., 1990).

Scientific Research Applications

  • Synthesis of Furan-Fused Heterocycles : 5-Iodo-2-Methoxypyridine and related compounds are used as precursors in the synthesis of furan-fused heterocycles, which are valuable in organic chemistry (Conreaux et al., 2008).

  • Radiosensitization in Cancer Treatment : Studies have shown that derivatives of 5-Iodo-2-Methoxypyridine, such as 5-Iodo-2'-deoxyuridine (IdUrd), are effective radiosensitizers and can enhance the cytotoxicity of radiation therapy in cancer treatment (Taverna et al., 2003).

  • Efficient Synthesis of Functionalized Compounds : Research has demonstrated efficient methods to synthesize 5-functionalized -2-Methoxypyridines from 5-bromo-2-methoxypyridine, which are useful in creating various organic compounds (Sośnicki, 2009).

  • Antitumour Antibiotic Synthesis : A revised synthesis method for L-azatyrosine, an antitumour antibiotic, involves the use of 5-Iodo-2-Methoxypyridine, showcasing its role in pharmaceutical synthesis (Seton et al., 2001).

  • Cytotoxic Activity in Cancer Treatment : Studies have indicated that 2-methoxypyridine-3-carbonitrile derivatives exhibit significant cytotoxicity against various cancer cell lines, suggesting potential in cancer therapy (Al‐Refai et al., 2019).

  • Nucleophilic Amination : Research has developed new protocols for nucleophilic amination of methoxypyridines, a process significant in medicinal chemistry (Pang et al., 2018).

  • Deprotonative Metalation : Studies have explored the deprotonation of 2-methoxypyridine using lithium–iron combinations, contributing to the field of organic metalation (Nagaradja et al., 2012).

  • Synthesis of Lycopodium Alkaloids : Methoxypyridine has been used in the synthesis of lycoposerramine R, a Lycopodium alkaloid, indicating its utility in natural product synthesis (Bisai et al., 2010).

Safety And Hazards

5-Iodo-2-Methoxypyridine is harmful if inhaled and may cause respiratory irritation . It also causes skin and serious eye irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area . Protective clothing, gloves, and eye/face protection should be worn .

properties

IUPAC Name

5-iodo-2-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6INO/c1-9-6-3-2-5(7)4-8-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTXRNCUPGYOZCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80633936
Record name 5-Iodo-2-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80633936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Iodo-2-Methoxypyridine

CAS RN

13472-61-2
Record name 5-Iodo-2-methoxypyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13472-61-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Iodo-2-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80633936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-iodo-2-methoxypyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Iodo-2-Methoxypyridine
Reactant of Route 2
5-Iodo-2-Methoxypyridine
Reactant of Route 3
Reactant of Route 3
5-Iodo-2-Methoxypyridine
Reactant of Route 4
Reactant of Route 4
5-Iodo-2-Methoxypyridine
Reactant of Route 5
Reactant of Route 5
5-Iodo-2-Methoxypyridine
Reactant of Route 6
Reactant of Route 6
5-Iodo-2-Methoxypyridine

Citations

For This Compound
21
Citations
E Spinner, JCB White - Journal of the Chemical Society B: Physical …, 1966 - pubs.rsc.org
… of sodium carbonate solution (20yo), steam-distillation, chloroform extraction of the distillate, and distillation of the dried (Na,SO,) chloroform extracts gave 5-iOdO2-methoxypyridine, bp …
Number of citations: 36 pubs.rsc.org
E Falb, K Ulanenko, A Tor, M Afri, H Gottlieb… - Chemistry of …, 2017 - Springer
… Püschl et al. showed that in 5-iodo-2-methoxypyridine, i-PrMgCl·LiCl forms the C–metal bond … of the turbo-Grignard reaction with 5-iodo-2-methoxypyridine, however, this did not lead to …
Number of citations: 6 link.springer.com
EG Eum, SG Gang, JG Choe - Bulletin of the Korean Chemical …, 2001 - koreascience.kr
… or simple modification of com mercially available compounds following literature proce dures (2-cyano-3-bromopyridine,16 2-cyano-4-bromopyridine,16 5-iodo-2-methoxypyridine,17 …
Number of citations: 4 koreascience.kr
T Lin, P Qian, YE Wang, M Ou, N Cui… - Asian Journal of …, 2022 - Wiley Online Library
… 3-Iodothiophene and 5-iodo-2-methoxypyridine were used as heterocyclic-containing coupling partners to provide 3 aa’ (73%) and 3 ab’ (82%). It was found that the yields of …
Number of citations: 1 onlinelibrary.wiley.com
J Rong, T Yamasaki, Y Li, K Kumata… - ACS Medicinal …, 2023 - ACS Publications
… Alternatively, sulfonamide 9 was then obtained from the cross-coupling reaction of 3-methylpyridine-2-sulfonamide 8 and 5-iodo-2-methoxypyridine in 60% yield (path B). The following …
Number of citations: 4 pubs.acs.org
EC Hansen, C Li, S Yang, D Pedro… - The Journal of Organic …, 2017 - ACS Publications
… Ligand 5: 18 h, 86% yield (from 5-iodo-2-methoxypyridine and 2.0 equiv of (3-chloropropyl)benzene, 7 mol % catalysts; NaI is omitted); From 5-bromo-2-methoxypyridine, 22 h, 64% …
Number of citations: 88 pubs.acs.org
E Falb, A Hassner - … : an international journal for reviews and …, 2019 - scholar.archive.org
… version of the drug Pirfenidone (N-phenyl-2-methoxy-5-methylpyridine) explored methylation and deuteromethylation of 5-bromo-2-methoxypyridine 13 and 5-iodo-2-methoxypyridine …
Number of citations: 1 scholar.archive.org
KE Poremba, NT Kadunce, N Suzuki, AH Cherney… - scholar.archive.org
… Prepared from 5-iodo-2-methoxypyridine (1 equiv, 47 mg, 0.2 mmol) and 1-(chloropropyl)benzene (1.2 equiv, 37 mg, 0.24 mmol) following General Procedure 3. The crude residue was …
Number of citations: 0 scholar.archive.org
S Reisman - scholar.archive.org
… Whereas 5-iodo-2-methoxypyridine failed to give 3a when L4 was used, 1-iodo-4-methylbenzene could be … 5-iodo-2-methoxypyridine (2b, 70.5 mg, 0.3 mmol) according to General …
Number of citations: 0 scholar.archive.org
TJ DeLano, SE Dibrell, CR Lacker, AR Pancoast… - Chemical …, 2021 - pubs.rsc.org
An asymmetric reductive cross-coupling of α-chloroesters and (hetero)aryl iodides is reported. This nickel-catalyzed reaction proceeds with a chiral BiOX ligand under mild conditions, …
Number of citations: 39 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.